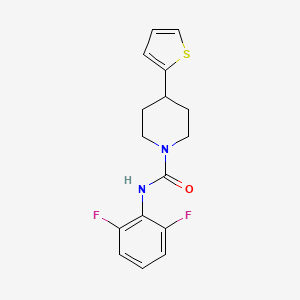

N-(2,6-difluorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2,6-difluorophenyl)-4-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N2OS/c17-12-3-1-4-13(18)15(12)19-16(21)20-8-6-11(7-9-20)14-5-2-10-22-14/h1-5,10-11H,6-9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOMVZHDJUGFAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)NC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable difluorobenzene derivative.

Attachment of the Thiophenyl Group: The thiophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine and a carboxylating agent.

Industrial Production Methods

Industrial production of N-(2,6-difluorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, nucleophiles (e.g., amines, alcohols), and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the following properties:

- Molecular Formula : CHFNOS

- Molecular Weight : 299.34 g/mol

- Structure : The compound features a piperidine ring substituted with a difluorophenyl group and a thiophene moiety, which contributes to its biological activity.

Prostaglandin D Synthase Inhibition

N-(2,6-difluorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide has been identified as a potent inhibitor of prostaglandin D synthase. Prostaglandin D synthase plays a crucial role in inflammatory processes and pain modulation. By inhibiting this enzyme, the compound may offer therapeutic benefits for conditions such as:

- Chronic Pain

- Inflammatory Disorders

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the thiophene group may enhance the compound's ability to interact with cellular targets involved in cancer progression.

Neurological Applications

The piperidine structure is often associated with neuroactive compounds. Preliminary studies suggest that this compound could have potential in treating neurological disorders due to its ability to modulate neurotransmitter systems.

Case Study 1: Prostaglandin D Synthase Inhibition

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of piperidine compounds, including N-(2,6-difluorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide, effectively inhibited prostaglandin D synthase activity in vitro. The results indicated a dose-dependent response, suggesting significant therapeutic potential in managing inflammation-related conditions .

Case Study 2: Anticancer Effects

In vitro studies conducted on various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests that N-(2,6-difluorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide could be developed as a novel anticancer agent .

Wirkmechanismus

The mechanism of action of N-(2,6-difluorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

BIBN4096BS (Olcegepant)

Structural Features :

- Core : Piperidinecarboxamide.

- Substituents : A pyridinyl-piperazinyl carbonyl chain and a quinazolinyl group.

- Key Functional Groups: 3,5-Dibromo-4-hydroxyphenyl, quinazolinone.

Pharmacological Profile: BIBN4096BS is a potent CGRP receptor antagonist with a binding affinity (Ki) of 14 pM. Its brominated phenyl and quinazolinyl groups contribute to high receptor selectivity and slow dissociation kinetics. However, its poor oral bioavailability (<1%) limits clinical use to intravenous formulations .

Comparison with Target Compound :

- The target compound replaces BIBN4096BS’s bulky quinazolinyl and pyridinyl groups with a thiophene ring and difluorophenyl carboxamide. This simplification may improve metabolic stability and oral absorption.

- The thiophene’s lower steric hindrance compared to quinazolinyl could reduce off-target effects but may lower CGRP receptor affinity.

MK0974 (Telcagepant)

Structural Features :

- Core : Azepane-carboxamide.

- Substituents : Difluorophenyl, trifluoroethyl, and imidazo[4,5-b]pyridin-1-yl groups.

Pharmacological Profile :

MK0974 is an orally bioavailable CGRP antagonist (Ki = 0.3 nM) with 60% bioavailability in humans. Its trifluoroethyl group enhances blood-brain barrier penetration, but hepatotoxicity concerns halted clinical development .

Comparison with Target Compound :

- The thiophene substituent may offer comparable π-stacking interactions to MK0974’s imidazo-pyridinyl group but with reduced metabolic oxidation.

Structural and Functional Data Table

| Compound | Core Structure | Key Substituents | Target Receptor | Binding Affinity (Ki) | Oral Bioavailability |

|---|---|---|---|---|---|

| Target Compound | Piperidine | Thiophen-2-yl, 2,6-difluorophenyl | GPCR (hypothesized) | Not reported | Not reported |

| BIBN4096BS (Olcegepant) | Piperidine | Quinazolinyl, pyridinyl-piperazinyl carbonyl | CGRP receptor | 14 pM | <1% |

| MK0974 (Telcagepant) | Azepane | Imidazo[4,5-b]pyridin-1-yl, trifluoroethyl | CGRP receptor | 0.3 nM | 60% |

Research Implications and Gaps

- However, empirical data on its receptor specificity, pharmacokinetics, and toxicity are lacking.

- Comparative studies should prioritize in vitro binding assays and ADMET profiling to validate hypotheses derived from structural analogs .

Biologische Aktivität

N-(2,6-difluorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the piperidine class and features a difluorophenyl group and a thiophene moiety. Its chemical structure can be represented as follows:

Research indicates that compounds similar to N-(2,6-difluorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide often exhibit their biological effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are critical in cancer cell proliferation.

- Apoptosis Induction : Studies suggest that it may trigger apoptosis in cancer cells by activating caspase pathways, particularly caspase-3 and caspase-7, which are essential for programmed cell death .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase in certain cancer cell lines, indicating its role in halting the proliferation of malignant cells .

Anticancer Activity

The biological activity of N-(2,6-difluorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide has been evaluated against various cancer cell lines. The following table summarizes key findings regarding its anticancer effects:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Apoptosis induction via caspase activation |

| HCT-116 (Colon) | 1.54 | Cell cycle arrest at G1 phase |

| HepG2 (Liver) | 11.3 | Inhibition of proliferation |

These values indicate that the compound exhibits significant cytotoxicity against breast and colon cancer cell lines while showing moderate activity against liver cancer cells .

Study 1: Apoptotic Mechanisms in MCF-7 Cells

In a study focusing on MCF-7 breast cancer cells, N-(2,6-difluorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide was shown to increase the expression of the tumor suppressor protein p53. This led to enhanced apoptosis through the activation of downstream effector proteins such as caspase-3 . The study utilized flow cytometry to assess cell viability and apoptosis rates.

Study 2: Inhibition of VEGFR

Another investigation explored the compound's ability to inhibit vascular endothelial growth factor receptor (VEGFR) pathways in HepG2 liver cancer cells. The results indicated that it could effectively reduce VEGFR-mediated signaling, which is crucial for tumor angiogenesis . This suggests a dual mechanism where the compound not only induces apoptosis but also hampers tumor growth by limiting blood supply.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.